molecular formula C13H13ClN2O2 B13873182 2-(3-Chlorophenyl)-5-(2-methoxyethoxy)pyrimidine

2-(3-Chlorophenyl)-5-(2-methoxyethoxy)pyrimidine

Cat. No.: B13873182
M. Wt: 264.71 g/mol
InChI Key: KCIMBDYEPLONMN-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-(2-methoxyethoxy)pyrimidine is a chemical compound with a pyrimidine ring substituted with a 3-chlorophenyl group and a 2-methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5-(2-methoxyethoxy)pyrimidine typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with guanidine to yield the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-(2-methoxyethoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenyl)-5-(2-methoxyethoxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-(2-methoxyethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)pyrimidine
  • 5-(2-Methoxyethoxy)pyrimidine
  • 2-(3-Bromophenyl)-5-(2-methoxyethoxy)pyrimidine

Uniqueness

2-(3-Chlorophenyl)-5-(2-methoxyethoxy)pyrimidine is unique due to the combination of the 3-chlorophenyl and 2-methoxyethoxy groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-(2-methoxyethoxy)pyrimidine

InChI

InChI=1S/C13H13ClN2O2/c1-17-5-6-18-12-8-15-13(16-9-12)10-3-2-4-11(14)7-10/h2-4,7-9H,5-6H2,1H3

InChI Key

KCIMBDYEPLONMN-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CN=C(N=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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